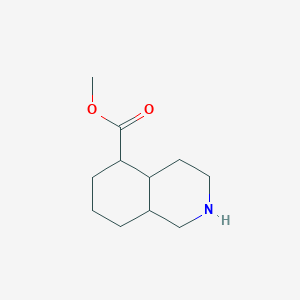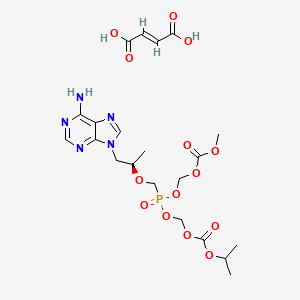![molecular formula C14H16ClNO B13846169 4-[(5-Chloro-1-benzofuran-2-yl)methyl]piperidine](/img/structure/B13846169.png)
4-[(5-Chloro-1-benzofuran-2-yl)methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-Chloro-1-benzofuran-2-yl)methyl]piperidine is a chemical compound that features a benzofuran ring substituted with a chlorine atom at the 5-position and a piperidine ring attached via a methylene bridge. Benzofuran derivatives are known for their diverse biological activities, making them significant in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-Chloro-1-benzofuran-2-yl)methyl]piperidine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Attachment of the Piperidine Ring: The final step involves the nucleophilic substitution reaction where the benzofuran derivative reacts with piperidine in the presence of a suitable base.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: The benzofuran ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzofuran ring.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran-2-carboxylic acid derivatives, while substitution can introduce various functional groups at the 5-position .
Aplicaciones Científicas De Investigación
4-[(5-Chloro-1-benzofuran-2-yl)methyl]piperidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-[(5-Chloro-1-benzofuran-2-yl)methyl]piperidine involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
5-Chloro-2-benzofuranmethanol: Similar structure but with a hydroxyl group instead of a piperidine ring.
5-Chloro-2-benzofuranacetic acid: Similar structure but with an acetic acid group instead of a piperidine ring.
Uniqueness: 4-[(5-Chloro-1-benzofuran-2-yl)methyl]piperidine is unique due to the presence of the piperidine ring, which can enhance its biological activity and pharmacokinetic properties compared to other benzofuran derivatives .
Propiedades
Fórmula molecular |
C14H16ClNO |
|---|---|
Peso molecular |
249.73 g/mol |
Nombre IUPAC |
4-[(5-chloro-1-benzofuran-2-yl)methyl]piperidine |
InChI |
InChI=1S/C14H16ClNO/c15-12-1-2-14-11(8-12)9-13(17-14)7-10-3-5-16-6-4-10/h1-2,8-10,16H,3-7H2 |
Clave InChI |
GQKLSGYLECFYLQ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CC2=CC3=C(O2)C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




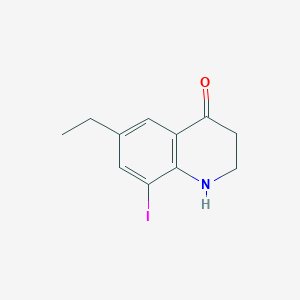

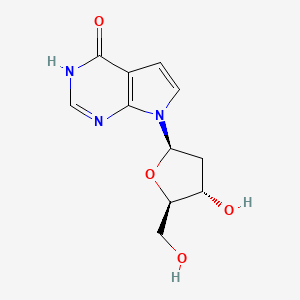

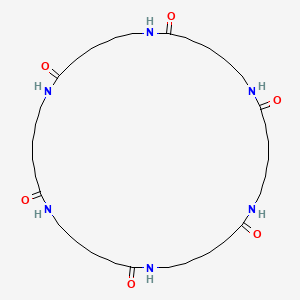
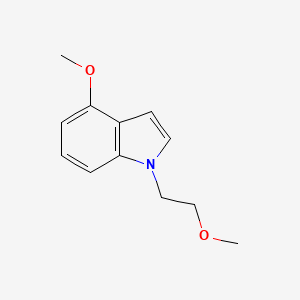
![(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid](/img/structure/B13846136.png)
